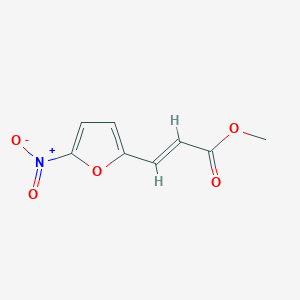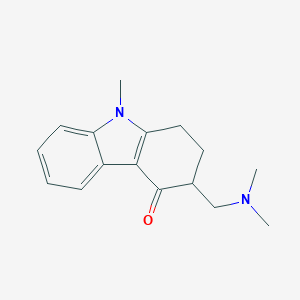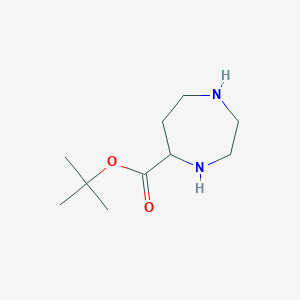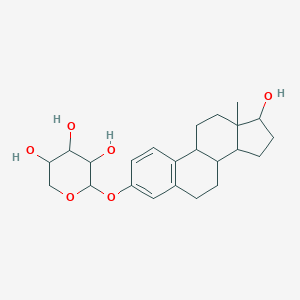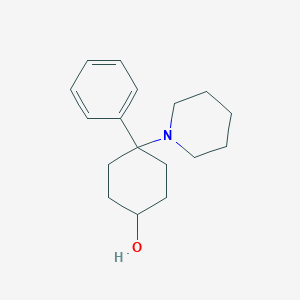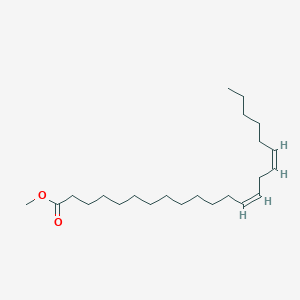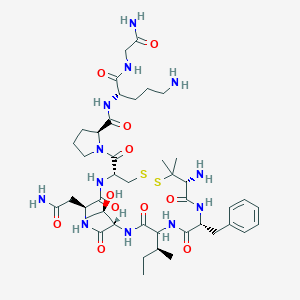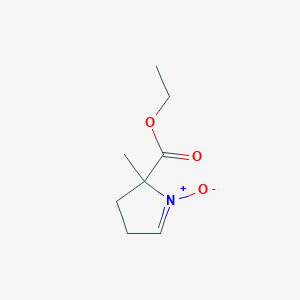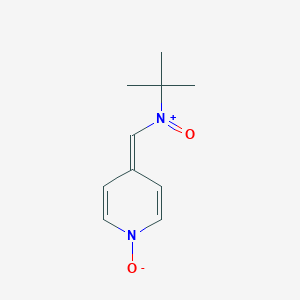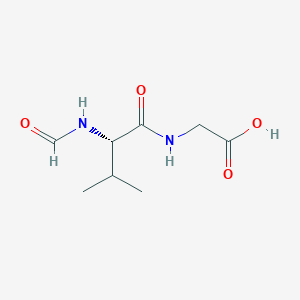![molecular formula C16H16N2O4 B162828 二乙基[2,2'-联吡啶]-4,4'-二羧酸酯 CAS No. 1762-42-1](/img/structure/B162828.png)
二乙基[2,2'-联吡啶]-4,4'-二羧酸酯
描述
“Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate” is an organic compound with the CAS Number: 1762-42-1 . Its molecular weight is 300.31 . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of bipyridiniums, including “Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate”, is straightforward and utilizes commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone .
Molecular Structure Analysis
The InChI Code of “Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate” is 1S/C16H16N2O4/c1-3-21-15 (19)11-5-7-17-13 (9-11)14-10-12 (6-8-18-14)16 (20)22-4-2/h5-10H,3-4H2,1-2H3 .
Chemical Reactions Analysis
Bipyridinium salts, including “Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate”, are popular due to their perspective applications in redox flow batteries . The electrochemical behavior depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media .
Physical And Chemical Properties Analysis
“Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate” is a solid substance under normal conditions . It should be stored under an inert gas .
科学研究应用
-
Organic Chemistry and Catalysis
- Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
- The synthesis of diethyl 2-(2,2’-bipyridin-4-ylmethylene)malonate and diethyl 3,3’-(2,2’-bipyridine-4,4’-diyl)diacrylate, which may be used for the introduction of metal coordination sites in polyacrylates, were synthesized and characterized .
- The intermediates of the syntheses were prepared by improved synthetic protocols working under microwave conditions whenever it was advantageous for the resulting product in terms of reaction time and/or chemical yield .
- These compounds offer the possibility to incorporate 2,2’-bipyridine ligands or coordination compounds derived from them into polyacrylate materials .
-
Photocatalysis and Solar Energy Conversion
- Bipyridine ligands are a commonly used class of ligands in the synthesis of transition metal complexes .
- In the last decades, photochemically active transition metal complexes with 2,2’-bipyridine ligands and their applications were in the focus of scientific interest .
- The prototype of this class of compounds is [Ru(bipy)_3]^2+, but other metals as Ir, Re, Os, and even first-row transition metals as e.g. Fe have caused considerable attention .
- These compounds have been used in photocatalysis as well as for the construction of dye-sensitized solar cells .
-
- In a recent study, 3,3’-diamino-2,2’-bipyridine derivatives were synthesized and evaluated as bifunctional agents for Alzheimer’s disease (AD) treatment .
- These compounds exhibited significant self-induced Aβ1−42 aggregation inhibition . Among them, one compound displayed the best inhibitory potency of self-induced Aβ1−42 aggregation with an IC50 value of 9.4 µM .
- This compound could selectively chelate with Cu2+ and exhibited 66.2% inhibition of Cu2±induced Aβ1−42 aggregation . It also showed strong neuroprotective activity against Aβ1−42 and Cu2±treated Aβ1−42 induced cell damage .
- Moreover, this compound in high dose significantly reversed Aβ-induced memory impairment in mice .
-
- Bipyridines and their derivatives are extensively used as fundamental components in various applications, including ligands in transition-metal catalysis .
- Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions; thus, new methods are now being developed .
- Problems can be caused by the strong coordination of the product with the metal center decreasing catalytic activity .
-
Metal-Catalyzed Cross-Coupling Reactions
- Bipyridines and their derivatives are extensively used as fundamental components in various applications, including in metal-catalyzed cross-coupling reactions .
- Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions; thus, new methods are now being developed .
- Problems can be caused by the strong coordination of the product with the metal center decreasing catalytic activity .
- There are several recent reviews on the synthesis of bipyridine derivatives but the aim of this review is to categorize recent research findings over the last 30 years, focusing on metal-catalyzed cross-coupling reactions (including Suzuki, Negishi, and Stille coupling), metal-catalyzed homocoupling reactions (Ullmann and Wurtz coupling), electrochemical methods, and other innovative techniques .
-
- Bipyridines and their derivatives are extensively used as fundamental components in various applications, including in electrochemical methods .
- These electrochemical methods offer promising avenues for overcoming the challenges associated with traditional catalysis methods, providing a more comprehensive understanding of the synthesis landscape .
-
- Bipyridines and their derivatives are extensively used as fundamental components in various applications, including as photosensitizers .
- Photosensitizers are molecules that absorb light and transfer energy to other molecules in a system, and they have a wide range of applications, including in photodynamic therapy, solar cells, and photocatalysis .
安全和危害
“Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate” is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
属性
IUPAC Name |
ethyl 2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-3-21-15(19)11-5-7-17-13(9-11)14-10-12(6-8-18-14)16(20)22-4-2/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXJVXIVHPUFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477347 | |
| Record name | Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |
CAS RN |
1762-42-1 | |
| Record name | Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(3-Methylphenyl)-5-benzimidazolyl]-(1-piperidinyl)methanone](/img/structure/B162746.png)
